Estradiol phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

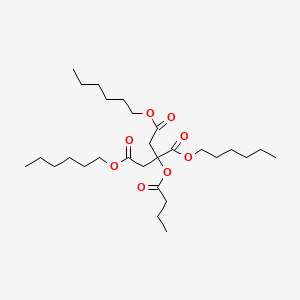

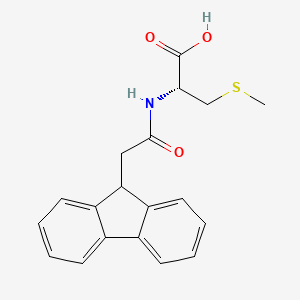

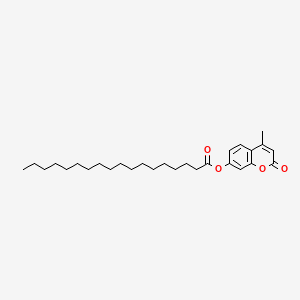

Estradiol phosphate, also known as estradiol 17β-phosphate, is an estrogen ester formed by the esterification of estradiol with phosphoric acid. It acts as a prodrug of estradiol, meaning it is converted into active estradiol in the body. This compound has been studied for its potential use in hormone replacement therapy and other medical applications, although it has not been marketed as a standalone drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol phosphate can be synthesized by reacting estradiol with phosphoric acid under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Estradiol phosphate undergoes various chemical reactions, including:

Hydrolysis: This compound is rapidly hydrolyzed by phosphatase enzymes in the body to release active estradiol.

Oxidation: this compound can be oxidized to form estrone phosphate, another estrogen ester.

Substitution: The phosphate group in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Catalyzed by phosphatase enzymes in aqueous conditions.

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Requires specific reagents depending on the desired substitution, such as alkylating agents for alkylation reactions.

Major Products Formed

Hydrolysis: Estradiol

Oxidation: Estrone phosphate

Substitution: Various substituted estradiol derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.

Medicine: Explored for hormone replacement therapy, particularly in postmenopausal women, and for the treatment of certain cancers such as prostate cancer

Mechanism of Action

Estradiol phosphate acts as a prodrug of estradiol. Upon administration, it is rapidly hydrolyzed by phosphatase enzymes to release active estradiol. Estradiol then binds to estrogen receptors in target cells, leading to the modulation of gene transcription and expression. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Comparison with Similar Compounds

Estradiol phosphate is similar to other estrogen esters such as:

- Estradiol valerate

- Estradiol cypionate

- Estradiol benzoate

- Estramustine phosphate

Uniqueness

This compound is unique in its rapid hydrolysis to estradiol, making it an effective prodrug. Unlike some other estrogen esters, it has not been widely marketed, which limits its clinical use. its rapid conversion to estradiol makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No. |

4995-43-1 |

|---|---|

Molecular Formula |

C18H25O5P |

Molecular Weight |

352.4 g/mol |

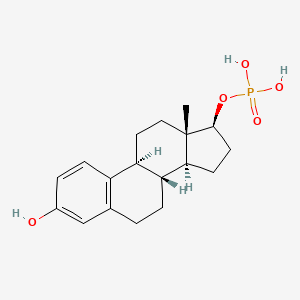

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 |

InChI Key |

BBWXLCKRYRQQPL-ZBRFXRBCSA-N |

SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O |

| 34828-67-6 4995-43-1 |

|

Synonyms |

estradiol phosphate polymer Estradurin Estradurine polyestradiol phosphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL](/img/structure/B1199009.png)

![(2S,3S,4S,5R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199016.png)